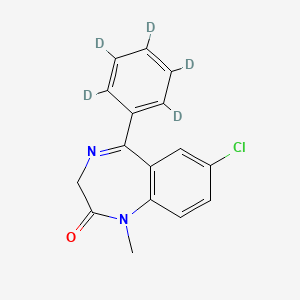
Dodovisone A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodovisone A is a natural product extracted from the aerial parts of Dodonaea viscosa . It belongs to the class of compounds known as flavonoids .
Molecular Structure Analysis
Dodovisone A has the molecular formula C27H30O8 and a molecular weight of 482.53 . Its chemical name is 5,7-dihydroxy-2-[3-hydroxy-2,2-dimethyl-8-(3-methylbut-2-enyl)-3,4-dihydrochromen-6-yl]-3,6-dimethoxychromen-4-one .Physical And Chemical Properties Analysis
Dodovisone A appears as a powder and is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone . It should be stored in a desiccated state at -20°C .Wissenschaftliche Forschungsanwendungen
Phytochemical Research : Dodovisone A was first isolated during a phytochemical investigation of Dodonaea viscosa, identifying it as one of the new compounds among isoprenylated flavonoids (Gao et al., 2013).
Melanogenesis Inhibition : Dodovisone A has been studied for its potential to inhibit melanogenesis in mouse B16-F10 melanoma cells, suggesting possible applications in the treatment of skin hyperpigmentation conditions and cosmetic uses (Yan et al., 2013).
Antiviral Research : Several studies on Dodonaea viscosa have identified antiviral clerodane diterpenoids, though specific mention of Dodovisone A's role in antiviral activity was not found in the available literature. However, the broader research on Dodonaea viscosa's compounds, including Dodovisone A, suggests a potential for exploration in antiviral applications (Zhang et al., 2016).
Eigenschaften
IUPAC Name |
5,7-dihydroxy-2-[3-hydroxy-2,2-dimethyl-8-(3-methylbut-2-enyl)-3,4-dihydrochromen-6-yl]-3,6-dimethoxychromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O8/c1-13(2)7-8-14-9-15(10-16-11-19(29)27(3,4)35-23(14)16)24-26(33-6)22(31)20-18(34-24)12-17(28)25(32-5)21(20)30/h7,9-10,12,19,28-30H,8,11H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPHZLCBPQPVKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC(=CC2=C1OC(C(C2)O)(C)C)C3=C(C(=O)C4=C(O3)C=C(C(=C4O)OC)O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

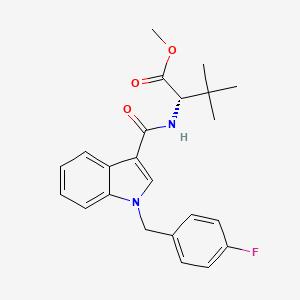
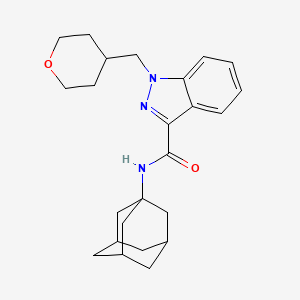
![4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl hydrogen sulfate](/img/structure/B593394.png)
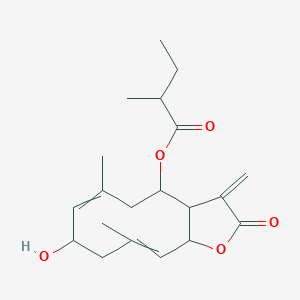

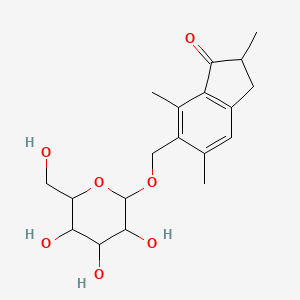
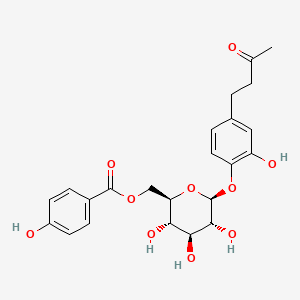
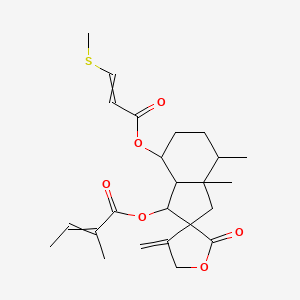

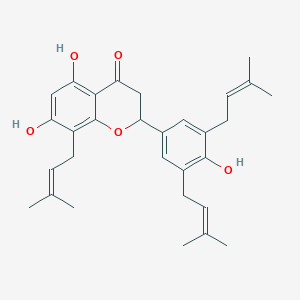
![2H,6H-Oxeto[2,3-f][1,3]benzodioxole](/img/structure/B593408.png)


